molecular formula C13H25NO9 B162529 Camiglibose CAS No. 127214-23-7

Camiglibose

Cat. No. B162529
M. Wt: 339.34 g/mol
InChI Key: UEZIBPZHJNOZNX-CDTKKYFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Camiglibose is a potent inhibitor of alpha-glucosidases, which are enzymes that catalyze the hydrolysis of alpha-glucose bonds in carbohydrates. This drug has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders.

Scientific Research Applications

Alpha-Glucosidase Inhibition and Antihyperglycemic Activity

Camiglibose acts as an inhibitor of alpha-glucosidase, an enzyme in the small intestines involved in carbohydrate digestion. It prevents the breakdown of larger carbohydrates into glucose, thereby reducing the rise in blood glucose levels after meals. This antihyperglycemic activity is significant in scientific studies focused on controlling postprandial blood glucose levels in diabetes management. A deeper understanding of its mechanism can contribute to developing more effective treatments for diabetes (2020).

Research on Complementary and Alternative Medicine (CAM)

While Camiglibose itself is not directly linked to CAM, there's considerable research on the integration of CAM in conventional medical practices. This research, often involving a spectrum of therapies including herbal medicines, is critical in shaping health care policies. Understanding the role of Camiglibose within this wider context of CAM can help in assessing its potential as a complementary therapy (Hess, 2002).

Methodological Challenges in CAM Research

The scientific research around CAM, and by extension compounds like Camiglibose, faces unique methodological challenges. These include the need for differentiated models that capture the complexity of therapeutic interventions and the integration of evidence-based medicine into clinical practice. This perspective is essential for enhancing the credibility and acceptance of Camiglibose in the wider medical community (Andrade & Portella, 2018).

CAM in Disease-Specific Research

Research in CAM, which can be related to the study of drugs like Camiglibose, also extends to disease-specific investigations. This includes exploring CAM's role in cardiovascular, lung, and blood research, where there's an increasing focus on credible scientific inquiry. The outcomes of such research have important implications for the therapeutic use and understanding of Camiglibose in various health conditions (Lin et al., 2001).

properties

CAS RN

127214-23-7

Product Name

Camiglibose

Molecular Formula

C13H25NO9

Molecular Weight

339.34 g/mol

IUPAC Name

(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol

InChI

InChI=1S/C13H25NO9/c1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15/h5-13,15-21H,2-4H2,1H3/t5-,6+,7-,8-,9-,10-,11+,12-,13+/m1/s1

InChI Key

UEZIBPZHJNOZNX-CDTKKYFSSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O)O)O

SMILES

COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O

Other CAS RN

127214-23-7

synonyms

1,5-dideoxy-1,5-((6-deoxy-1-O-methyl-6 alpha-glucopyranosyl)imino)glucitol
camiglibose
camiglibose anhydrous
camiglibose, 2R-(2alpha,3beta,4alpha,5beta) isomer
MDL 73945
MDL-73945

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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